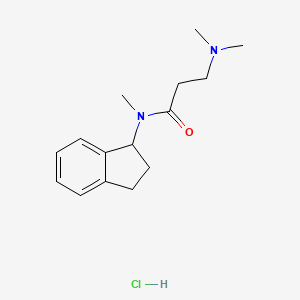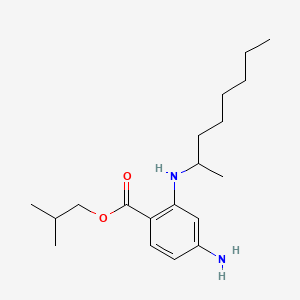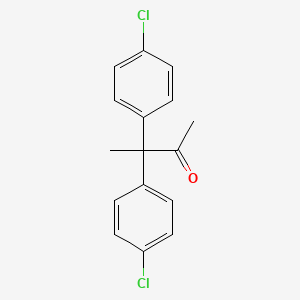
3,3-Bis(4-chlorophenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(4-chlorophenyl)butan-2-one is a chemical compound with the molecular formula C16H14Cl2O It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a butan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)butan-2-one typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
3,3-Bis(4-chlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3,3-Bis(4-chlorophenyl)butanoic acid.
Reduction: Formation of 3,3-Bis(4-chlorophenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Bis(4-chlorophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Bis(4-chlorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in steroid hormone biosynthesis, leading to altered hormonal levels and physiological effects.
類似化合物との比較
Similar Compounds
3,3-Bis(4-aminophenyl)butan-2-one:
3,3-Bis(4-methoxyphenyl)butan-2-one: A derivative with different substituents on the phenyl rings, affecting its chemical properties and applications.
Uniqueness
3,3-Bis(4-chlorophenyl)butan-2-one is unique due to its specific chlorophenyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
特性
CAS番号 |
6325-06-0 |
|---|---|
分子式 |
C16H14Cl2O |
分子量 |
293.2 g/mol |
IUPAC名 |
3,3-bis(4-chlorophenyl)butan-2-one |
InChI |
InChI=1S/C16H14Cl2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,1-2H3 |
InChIキー |
NLOLAQGSPXHMPE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


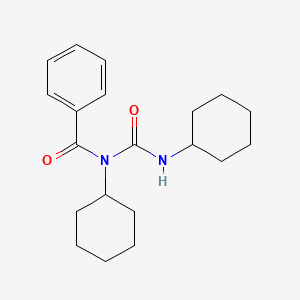
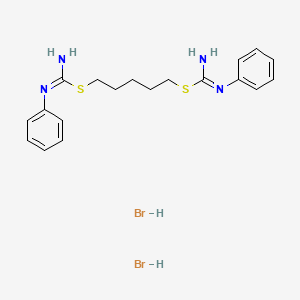
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
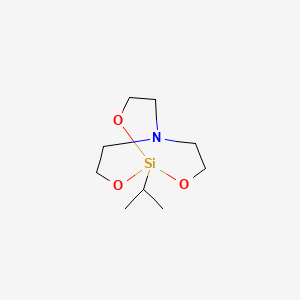
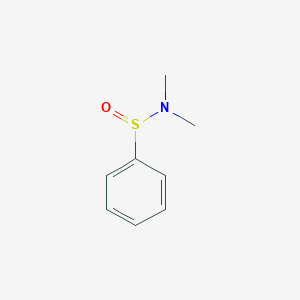
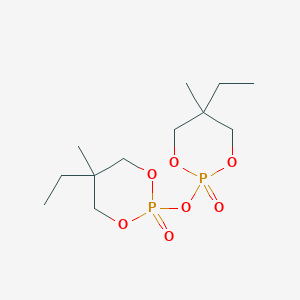
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
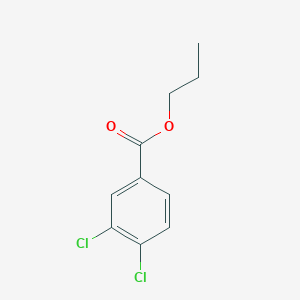
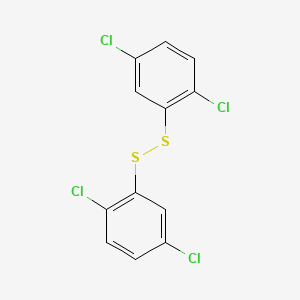
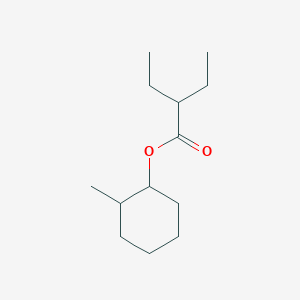
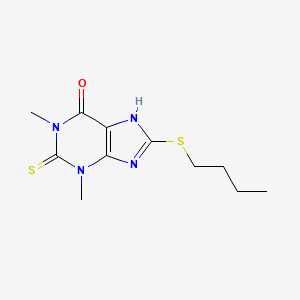
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
